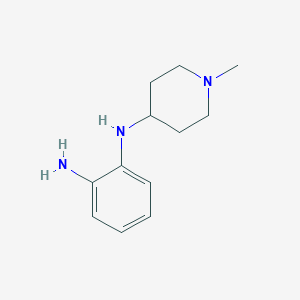
1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine, also known as MPBD, is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 .
Molecular Structure Analysis
The InChI code for 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine is 1S/C12H19N3/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including quinoxalines, benzodiazepines, and benzimidazoles, are extensively studied for their pharmaceutical applications. Quinoxalines, for example, are investigated for their antitumoral properties and as catalysts' ligands, derived from the condensation of ortho-diamines with 1,2-diketones (Aastha Pareek and Dharma Kishor, 2015). Similarly, benzodiazepines, synthesized using o-phenylenediamine, play a crucial role in medicinal chemistry due to their diverse biological activities, including anticonvulsion and anti-anxiety effects (Sunita Teli et al., 2023).
DNA Interactions and Molecular Biology
Compounds like Hoechst 33258, a derivative of N-methyl piperazine, demonstrate strong binding to the minor groove of double-stranded B-DNA, indicating potential uses in cellular biology for chromosome and nuclear staining (U. Issar & R. Kakkar, 2013).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide (BTA) derivatives illustrate the use of heterocyclic compounds in supramolecular chemistry, with applications ranging from polymer processing to biomedical applications, due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding (S. Cantekin et al., 2012).
Antimicrobial Agents
Monoterpenes like p-Cymene, which contain a benzene ring, have shown a range of biological activity including antimicrobial effects, highlighting the potential of benzene derivatives in developing new substances to treat communicable diseases (A. Marchese et al., 2017).
Mechanism of Action
The mechanism of action for 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine was not found in the search results. This could be due to the compound’s relatively recent emergence in various fields of research and industry.
properties
IUPAC Name |
2-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXONFSGVQZHXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine | |
CAS RN |
600725-12-0 |
Source


|
| Record name | N1-(1-methylpiperidin-4-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2593924.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2593926.png)

![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)
![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2593932.png)

![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)
![Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-](/img/structure/B2593939.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)